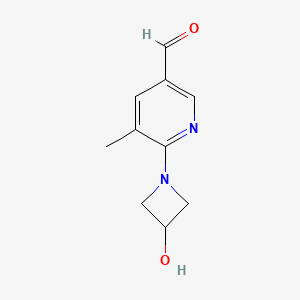
6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with a hydroxyazetidinyl group and a carbaldehyde group, making it a versatile molecule for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde typically involves the reaction of 5-methylpyridine-3-carbaldehyde with 3-hydroxyazetidine. The reaction is often carried out under controlled conditions to ensure the proper formation of the desired product. Common reagents used in this synthesis include base catalysts and solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxy group in the azetidine ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry: In synthetic chemistry, 6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: This compound can be used in biological studies to investigate its interactions with enzymes and receptors. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxyazetidinyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their functions. The carbaldehyde group can undergo nucleophilic addition reactions, further modulating the activity of biological targets.
相似化合物的比较
2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690): A compound with a similar hydroxyazetidinyl group, used as an autotaxin inhibitor.
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate: Another compound featuring the hydroxyazetidinyl group, used in various chemical syntheses.
Uniqueness: 6-(3-Hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde stands out due to its specific substitution pattern on the pyridine ring, which imparts unique reactivity and potential for diverse applications. Its combination of functional groups allows for versatile chemical transformations and interactions with biological targets.
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
6-(3-hydroxyazetidin-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-8(6-13)3-11-10(7)12-4-9(14)5-12/h2-3,6,9,14H,4-5H2,1H3 |
InChI 键 |
QODJDMRBACUUJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CC(C2)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13173719.png)
![1-[(Ethylamino)methyl]cyclohexan-1-amine](/img/structure/B13173729.png)
![6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173731.png)
![2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13173744.png)
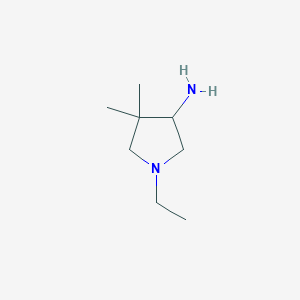
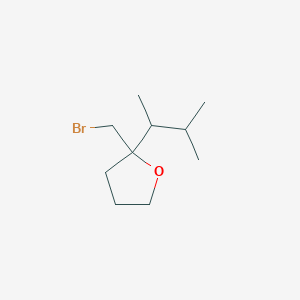
![N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B13173760.png)
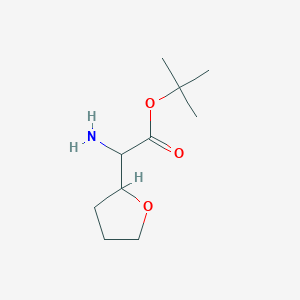
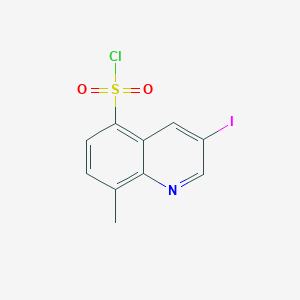
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
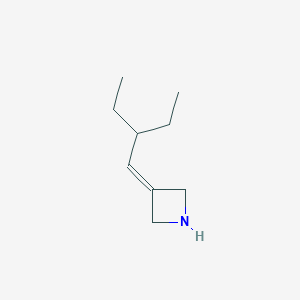
![{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid](/img/structure/B13173785.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13173792.png)
